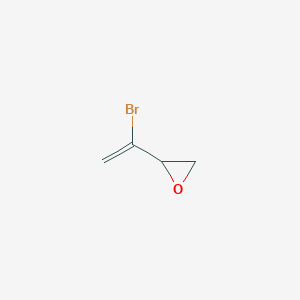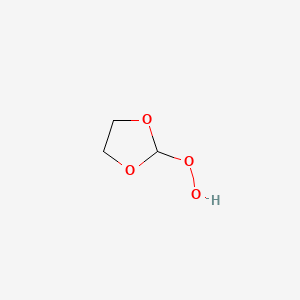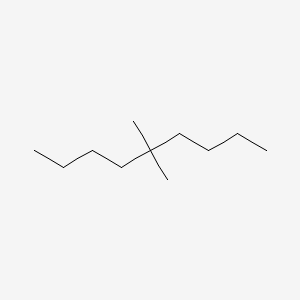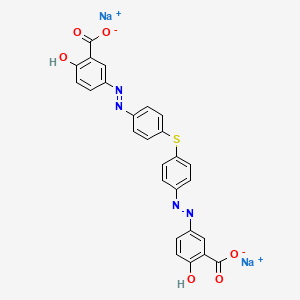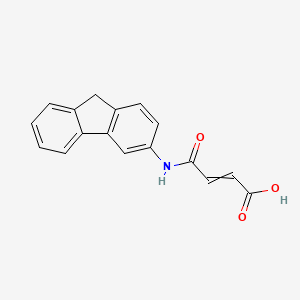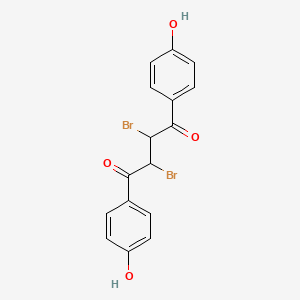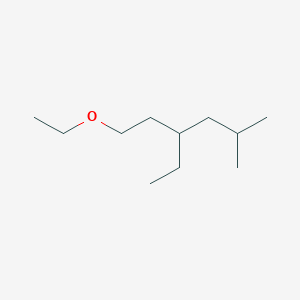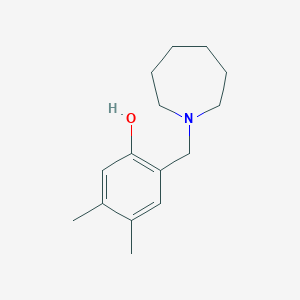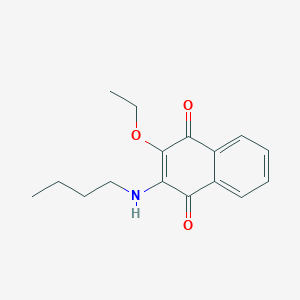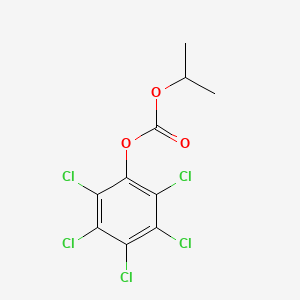
Pentachlorophenyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenyl propan-2-yl carbonate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group attached to a propan-2-yl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl propan-2-yl carbonate typically involves the reaction of pentachlorophenol with propan-2-yl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Pentachlorophenol and propan-2-yl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as pyridine, is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more rigorous control of reaction parameters. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl propan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield pentachlorophenol and propan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Pentachlorophenol and propan-2-ol.
Substitution: Various substituted pentachlorophenyl derivatives.
Oxidation/Reduction: Depending on the reagents used, different oxidized or reduced products.
Scientific Research Applications
Pentachlorophenyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentachlorophenyl propan-2-yl carbonate exerts its effects involves the interaction of its reactive carbonate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its use in biochemical studies and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenyl methyl carbonate: Similar structure but with a methyl group instead of a propan-2-yl group.
Pentachlorophenyl ethyl carbonate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Pentachlorophenyl butyl carbonate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
Pentachlorophenyl propan-2-yl carbonate is unique due to its specific combination of the pentachlorophenyl group and the propan-2-yl carbonate moiety. This combination imparts distinct reactivity and properties that are not observed in its analogs with different alkyl groups.
Properties
CAS No. |
5323-63-7 |
|---|---|
Molecular Formula |
C10H7Cl5O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C10H7Cl5O3/c1-3(2)17-10(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3H,1-2H3 |
InChI Key |
SIVWOEZATKKCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
